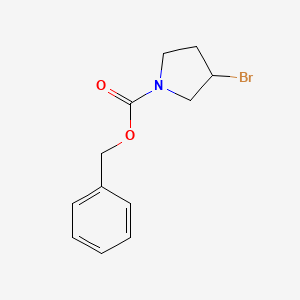

Benzyl 3-bromopyrrolidine-1-carboxylate

Description

Molecular Formula and Systematic Nomenclature

This compound is characterized by the molecular formula C₁₂H₁₄BrNO₂ with a corresponding molecular weight of 284.15 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 220212-12-4, which serves as its primary identification code in chemical databases and literature. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of a pyrrolidine ring substituted with bromine at the 3-position and protected with a benzyl carboxylate group at the nitrogen center.

The compound exhibits multiple synonymous designations in chemical literature, including 1-benzyloxycarbonyl-3-bromopyrrolidine, carbobenzoxy-3-bromopyrrolidine, and 3-bromo-pyrrolidine-1-carboxylic acid benzyl ester. Additional nomenclature variants encompass 1-pyrrolidinecarboxylic acid, 3-bromo-, phenylmethyl ester, demonstrating the systematic approach to naming this protected amino acid derivative. The MDL number MFCD13181593 provides another standardized identifier for this compound in chemical databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrNO₂ | |

| Molecular Weight | 284.15 g/mol | |

| CAS Number | 220212-12-4 | |

| MDL Number | MFCD13181593 | |

| Reaxys Registry Number | 8057335 |

The simplified molecular-input line-entry system representation for this compound is O=C(N1CC(Br)CC1)OCC2=CC=CC=C2, which provides a standardized textual description of its molecular structure. The International Chemical Identifier key LWEKWWHCQBWMQC-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

Crystallographic Data and Conformational Analysis

The physical characteristics of this compound indicate a liquid state at room temperature (20 degrees Celsius), appearing as a colorless to light yellow clear liquid. The compound exhibits a specific gravity of 1.42 at 20 degrees Celsius relative to water at the same temperature, indicating substantial density due to the presence of the bromine substituent. Critical thermal properties include a predicted boiling point of 370.1 ± 42.0 degrees Celsius and a flash point of 110 degrees Celsius (230 degrees Fahrenheit).

The refractive index of 1.5570 provides insight into the optical properties and molecular polarizability of the compound. The predicted acid dissociation constant (pKa) value of -3.35 ± 0.40 suggests limited ionization under typical physiological conditions, reflecting the electron-withdrawing effects of both the bromine substituent and the carbamate protecting group. Storage requirements specify refrigerated conditions between 0-10 degrees Celsius under inert gas atmosphere, indicating sensitivity to air and temperature.

Conformational analysis reveals that the pyrrolidine ring adopts typical puckering conformations characteristic of five-membered saturated heterocycles. The bromine substituent at the 3-position introduces conformational constraints due to its size and electronic properties, influencing the overall molecular geometry. The benzyl carbamate group provides additional conformational flexibility through rotation around the carbamate carbon-oxygen bond and the benzyl carbon-carbon bond.

Stereochemical Configuration and Chiral Center Characterization

This compound possesses a chiral center at the carbon-3 position of the pyrrolidine ring where the bromine substituent is attached. This stereogenic center gives rise to two possible enantiomeric forms, designated as (S)- and (R)-configurations according to the Cahn-Ingold-Prelog priority rules. The S-enantiomer is specifically catalogued under CAS number 1353995-89-7, while the R-enantiomer carries the designation 1354020-75-9.

The (S)-enantiomer, also known as benzyl (3S)-3-bromopyrrolidine-1-carboxylate, exhibits distinct stereochemical properties reflected in its chiral simplified molecular-input line-entry system notation: O=C(N1CC@HBr)OCC2=CC=CC=C2. This notation specifically indicates the S-configuration at the brominated carbon center through the @H designation. Similarly, the (R)-enantiomer possesses the corresponding R-configuration at the same stereogenic center.

| Stereoisomer | CAS Number | Configuration | Reference |

|---|---|---|---|

| S-Enantiomer | 1353995-89-7 | (3S) | |

| R-Enantiomer | 1354020-75-9 | (3R) | |

| Racemic/Unspecified | 220212-12-4 | Mixed/Unspecified |

The stereochemical integrity of these enantiomers is critical for their application in asymmetric synthesis and pharmaceutical development. The absolute configuration at the stereogenic center influences the compound's interaction with chiral environments, including enzyme active sites and receptor binding domains. Nuclear magnetic resonance spectroscopy serves as the primary analytical method for confirming stereochemical purity and structural integrity, with characteristic coupling patterns and chemical shifts providing definitive structural confirmation.

Structure

2D Structure

Properties

IUPAC Name |

benzyl 3-bromopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEKWWHCQBWMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705381 | |

| Record name | Benzyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220212-12-4 | |

| Record name | Benzyl 3-bromopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220212-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzyl 3-bromopyrrolidine-1-carboxylate (BCBr) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN2O2

- Molecular Weight : Approximately 284.15 g/mol

- Structure : BCBr features a pyrrolidine ring substituted with a bromine atom and a benzyl ester group, which contributes to its reactivity and biological activity.

Biological Activities

BCBr has been investigated for various biological activities, particularly as an intermediate in the synthesis of pharmaceutical agents. Below are some key findings:

- Anti-inflammatory and Analgesic Properties : Research indicates that BCBr derivatives exhibit potential anti-inflammatory and analgesic effects, suggesting possible applications in treating pain and inflammation-related conditions.

- Neurotransmitter Modulation : Studies have shown that BCBr can influence neurotransmitter systems, which may have implications for neurological disorders such as depression and anxiety.

- Enzyme Interactions : BCBr has been studied for its interactions with enzymes involved in metabolic pathways. For instance, it has shown potential in modulating the activity of hexokinase, a key enzyme in glycolysis, which could affect cellular metabolism.

The exact mechanism of action for BCBr is not fully delineated due to its role primarily as a synthetic intermediate. However, it is believed to interact with various biological targets through:

- Covalent Bond Formation : BCBr may form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : The compound's unique structure allows it to bind to specific receptors or enzymes, potentially altering their function and leading to various biological effects.

Synthesis

BCBr can be synthesized through various methods involving the bromination of pyrrolidine derivatives followed by esterification with benzyl alcohol. The following table summarizes common synthetic routes:

| Synthesis Method | Description |

|---|---|

| Bromination | Introduction of the bromine atom into the pyrrolidine ring via electrophilic substitution. |

| Esterification | Reaction of the brominated pyrrolidine with benzyl alcohol to form the ester linkage. |

Case Studies

Several studies have explored the biological activity of BCBr and its derivatives:

-

Study on Anti-inflammatory Activity :

- A study demonstrated that BCBr derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for therapeutic applications in inflammatory diseases.

-

Neuropharmacological Evaluation :

- Research evaluated the effects of BCBr on neurotransmitter levels in animal models, revealing alterations in serotonin and dopamine levels that suggest anxiolytic properties.

-

Enzyme Inhibition Studies :

- Investigations into BCBr's interaction with hexokinase showed that it could inhibit enzyme activity, impacting glucose metabolism significantly.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the pyrrolidine ring undergoes nucleophilic substitution (SN2) with various nucleophiles. Key examples include:

-

Reaction with amines : Primary/secondary amines displace bromide to form 3-aminopyrrolidine derivatives. For instance, treatment with aniline derivatives in DME (dimethoxyethane) at reflux yields substituted products with 85–94% efficiency .

-

Hydroxide substitution : Reaction with aqueous NaOH under reflux produces benzyl 3-hydroxypyrrolidine-1-carboxylate, though this pathway is less common due to competing elimination.

Table 1: Substitution Reactions

*Theoretical yields based on analogous reactions.

Transition Metal-Catalyzed Coupling Reactions

The C–Br bond participates in cross-coupling reactions, enabling the construction of complex architectures:

-

Suzuki–Miyaura coupling : With aryl boronic acids and Pd(PPh₃)₄ catalyst, the bromine is replaced by aryl groups. For example, coupling with methyl 4-bromobenzoate in DME at 80°C achieves 94% yield .

-

Buchwald–Hartwig amination : Palladium-catalyzed coupling with amines forms C–N bonds, useful in pharmaceutical intermediates .

Mechanistic Insight : The electron-withdrawing carbamate group (Cbz) enhances the electrophilicity of the adjacent bromine, facilitating oxidative addition to Pd(0) catalysts .

Elimination Reactions

Under basic conditions, elimination competes with substitution:

-

Dehydrohalogenation : Treatment with strong bases (e.g., KOtBu) in THF generates 3-pyrroline-1-carboxylate via HBr elimination. This pathway is suppressed in polar aprotic solvents like DMF.

Functional Group Transformations

-

Carbamate deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 3-bromopyrrolidine. This is critical for further modifications in drug discovery .

-

Halogen exchange : Reaction with AgF or KI in acetone swaps bromine for fluorine/iodine, though yields vary based on solvent polarity.

Comparative Reactivity

Table 2: Halogen Substituent Effects

| Halogen (X) | Bond Strength (C–X) | Typical Reactivity |

|---|---|---|

| Br | ~68 kcal/mol | High in SN2, moderate in coupling |

| Cl | ~81 kcal/mol | Lower reactivity in Pd-catalyzed RXNs |

| I | ~51 kcal/mol | Faster oxidative addition but costly |

Bromine’s balance of reactivity and cost makes it optimal for diverse synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3-substituted benzyl pyrrolidine-1-carboxylate derivatives share a common scaffold but exhibit distinct reactivities and applications due to variations in their functional groups. Below is a detailed analysis of these compounds:

Structural and Functional Group Comparison

Preparation Methods

Direct Bromination of Benzyl Pyrrolidine Carboxylate Derivatives

One common approach involves the selective bromination of benzyl pyrrolidine-1-carboxylate at the 3-position. This method typically uses brominating agents under controlled conditions to introduce the bromine atom regioselectively.

-

- Solvent: Often dichloromethane or isopropyl alcohol.

- Temperature: Ranges from 0 °C to reflux temperatures (~80-90 °C).

- Reaction time: Several hours to overnight (up to 16 hours).

-

- The presence of the benzyl carbamate group stabilizes the nitrogen and directs bromination to the 3-position.

- The yield can be moderate, and purification often involves extraction and drying steps.

Nucleophilic Substitution on Benzyl 3-Hydroxypyrrolidine-1-carboxylate

An alternative method involves converting benzyl 3-hydroxypyrrolidine-1-carboxylate into the 3-bromo derivative via nucleophilic substitution using brominated alkylating agents.

-

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent: Tetrahydrofuran (THF) or acetonitrile.

- Temperature: 0 °C to 80 °C.

- Additives: Tetrabutylammonium iodide as a phase-transfer catalyst.

- Reaction time: 3 to 5 hours or longer.

-

- This method allows for selective substitution at the 3-position via an SN2 mechanism.

- The use of strong base and phase-transfer catalyst improves reaction efficiency.

Palladium-Catalyzed Carboamination and Halogenation Strategies

Advanced synthetic methodologies employ palladium-catalyzed carboamination of γ-aminoalkenes to form pyrrolidine rings bearing halogen substituents, including bromine at the 3-position.

-

- Catalysts: PdCl2 or Pd(II) complexes.

- Conditions: Carbonylation under CO atmosphere in methanol.

- Outcome: Formation of pyrrolidines with C1’ ester and halogen substituents.

-

- This approach is more sophisticated and allows for stereochemical control.

- Yields and selectivity depend on substrate and catalyst optimization.

Bromination via Halogen Exchange or Lithiation Followed by Bromination

Another approach involves lithiation of benzyl pyrrolidine derivatives followed by electrophilic bromination.

-

- Lithiation: n-Butyllithium in THF at low temperatures (-78 to 0 °C).

- Electrophilic bromination: Addition of bromine source such as benzyl-2-bromoethyl ether.

- Workup: Quenching with water, extraction, and chromatographic purification.

-

- This method requires careful temperature control and handling of strong bases.

- It can provide high regioselectivity and moderate to good yields.

Summary Table of Preparation Methods

Research Findings and Considerations

- The benzyl carbamate group serves as a protective moiety that can be removed under acidic conditions post-synthesis, facilitating further functionalization.

- The bromine substituent at the 3-position is highly reactive, enabling subsequent nucleophilic substitutions to introduce diverse functionalities.

- Yields vary depending on the method and substrate purity; nucleophilic substitution and lithiation methods tend to afford higher yields compared to direct bromination.

- Stereochemical control is achievable in palladium-catalyzed carboamination routes, which is advantageous for synthesizing enantiomerically enriched products.

- Reaction optimization often involves balancing temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-bromopyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of a pyrrolidine precursor. For example, nucleophilic substitution of a hydroxyl or mesylate group at the 3-position using HBr or PBr₃ under anhydrous conditions (e.g., DCM, 0–25°C) is common. Benzyl protection of the amine (via carbobenzyloxy chloride) precedes bromination to avoid side reactions. Optimization involves controlling stoichiometry (1.2–1.5 eq Br⁻ source) and reaction time (2–6 hrs). Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), the pyrrolidine CH₂Br (δ 3.5–4.0 ppm), and the carboxylate carbonyl (δ 165–170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 298.04 (C₁₃H₁₅BrNO₂).

- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement of diffraction data .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence reactivity in cross-coupling reactions?

- Methodological Answer : The (S)-enantiomer (CAS 1353995-89-7) shows distinct reactivity in Suzuki-Miyaura couplings due to steric and electronic effects. For example, (S)-configured bromine may hinder transmetallation with bulkier arylboronic acids. Researchers should employ chiral ligands (e.g., BINAP) to retain stereochemistry during coupling. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. What strategies mitigate competing elimination pathways during bromination of pyrrolidine precursors?

- Methodological Answer : Elimination (e.g., dehydrohalogenation) is minimized by:

- Low-temperature conditions (0–5°C) to slow E2 mechanisms.

- Polar aprotic solvents (DMF, THF) to stabilize transition states.

- In situ quenching of HBr by NaHCO₃ or molecular sieves.

Kinetic studies (GC-MS monitoring) can identify optimal Brønsted acid scavengers .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for SN2 vs. radical pathways. For example, bromine’s electronegativity directs nucleophilic attack to the β-position in Michael additions. Compare LUMO maps (Gaussian 09) to predict reactive sites. Validate with kinetic isotope effects (KIE) experiments .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify true melting points. For solubility, standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.1). Cross-reference with PubChem data (e.g., InChIKey UNJWOPBEKPMSGH) to verify compound identity .

Q. Why do catalytic hydrogenation yields vary across studies when deprotecting the benzyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.